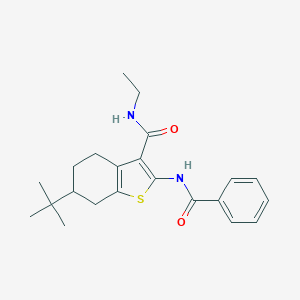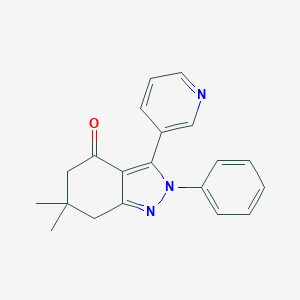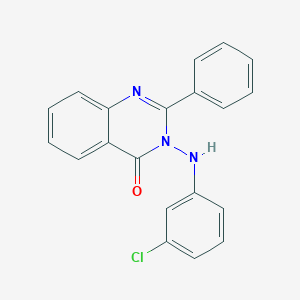![molecular formula C20H19N3O4 B289508 ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)
ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. The compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Wirkmechanismus
The mechanism of action of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors. The compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been reported to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial agents. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors can limit its use in certain applications, such as in vivo studies.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, the compound's properties as a potential inhibitor of specific enzymes and receptors could be further explored for drug discovery purposes.
Synthesemethoden
The synthesis of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate involves the condensation of 4-methoxybenzaldehyde and imidazole-4-carboxaldehyde in the presence of ethyl 2-aminobenzoate. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The resulting compound is then purified using column chromatography to obtain the final product.
Eigenschaften
Molekularformel |
C20H19N3O4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-19(25)15-6-4-5-7-16(15)21-20-22-17(18(24)23-20)12-13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3,(H2,21,22,23,24)/b17-12- |
InChI-Schlüssel |
ZEMZGTIVYSGTEL-ATVHPVEESA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/N2 |
SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=C(C=C3)OC)N2 |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=C(C=C3)OC)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
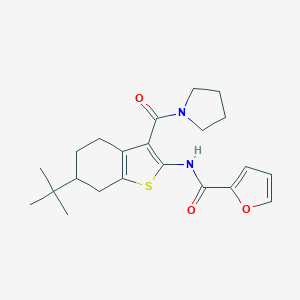
![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
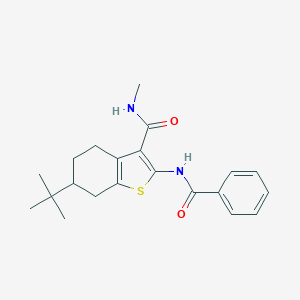
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
